molecular formula C9H4BrCl2N B11843670 3-Bromo-7,8-dichloroquinoline

3-Bromo-7,8-dichloroquinoline

Cat. No.: B11843670
M. Wt: 276.94 g/mol
InChI Key: LXNWWIJKEULRLF-UHFFFAOYSA-N
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Description

3-Bromo-7,8-dichloroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of bromine and chlorine atoms in the quinoline ring enhances its reactivity and potential for diverse chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7,8-dichloroquinoline typically involves the bromination and chlorination of quinoline derivatives. One common method is the bromination of 7,8-dichloroquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave irradiation and ultrasound-assisted synthesis has been explored to enhance reaction rates and reduce energy consumption . These green chemistry approaches are gaining popularity due to their environmental benefits and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-7,8-dichloroquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the quinoline ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used under mild conditions.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane are typical oxidizing agents.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in ethanol are standard reducing agents.

Major Products Formed:

    Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives with hydrogenated rings.

Scientific Research Applications

3-Bromo-7,8-dichloroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-7,8-dichloroquinoline involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered metabolic pathways. In cancer research, it may induce apoptosis or inhibit cell proliferation by interfering with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

  • 4-Bromo-7,8-dichloroquinoline
  • 7-Bromo-3,4-dichloroquinoline
  • 5-Bromo-2-chloroquinoline
  • 6-Bromo-4-chloroquinoline

Comparison: 3-Bromo-7,8-dichloroquinoline is unique due to the specific positioning of bromine and chlorine atoms, which influences its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties and potency in biological assays .

Properties

Molecular Formula

C9H4BrCl2N

Molecular Weight

276.94 g/mol

IUPAC Name

3-bromo-7,8-dichloroquinoline

InChI

InChI=1S/C9H4BrCl2N/c10-6-3-5-1-2-7(11)8(12)9(5)13-4-6/h1-4H

InChI Key

LXNWWIJKEULRLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=NC=C(C=C21)Br)Cl)Cl

Origin of Product

United States

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